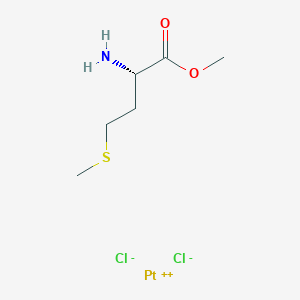

Pt(O-Methyl-methionine)Cl2

Description

Platinum(II) complexes are widely studied for their structural diversity and biological applications, particularly in oncology. Pt(O-Methyl-methionine)Cl₂ is a square-planar Pt(II) complex featuring a modified methionine ligand, where the oxygen atom in the methionine side chain is methylated. This modification alters the ligand’s electronic properties and coordination behavior compared to native methionine. The compound is hypothesized to coordinate via the amino group (N) and the methylated oxygen (O), with two chloride ligands completing the square-planar geometry.

Such modifications are critical in tuning platinum compounds for specific therapeutic or catalytic applications.

Properties

CAS No. |

139014-07-6 |

|---|---|

Molecular Formula |

C6H13Cl2NO2PtS |

Molecular Weight |

429.219 |

IUPAC Name |

dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C6H13NO2S.2ClH.Pt/c1-9-6(8)5(7)3-4-10-2;;;/h5H,3-4,7H2,1-2H3;2*1H;/q;;;+2/p-2/t5-;;;/m0.../s1 |

InChI Key |

RAIUUDGYMMXSCG-BHRFRFAJSA-L |

SMILES |

COC(=O)C(CCSC)N.Cl[Pt]Cl |

Synonyms |

O-methyl-methionine-dichloroplatinum(II) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pt(O-Methyl-methionine)Cl2 typically involves the reaction of platinum precursors with O-methyl-methionine under controlled conditions. One common method is to react potassium tetrachloroplatinate(II) with O-methyl-methionine in an aqueous solution. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Pt(O-Methyl-methionine)Cl2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form lower oxidation state platinum compounds.

Substitution: The chloride ligands can be substituted with other ligands such as thiourea, L-methionine, and L-histidine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiourea for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield Pt(thiourea)Cl2 complexes .

Scientific Research Applications

Pt(O-Methyl-methionine)Cl2 has several scientific research applications:

Mechanism of Action

The mechanism of action of Pt(O-Methyl-methionine)Cl2 involves its interaction with biological molecules. The compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Compounds

Structural Comparisons

Table 1: Structural Parameters of Pt(II) Complexes

Key Observations :

- Ligand Effects: The trans-influence in Pt(O-Me-Met)Cl₂ is expected to be moderate, similar to oxaliplatin, due to the amino group’s stronger trans-effect compared to oxygen. In K[Pt(L-alaO)Cl₂], the Pt–N bond is shorter than Pt–O, reflecting the stronger trans-influence of the amino group.

- Geometry: All compounds adopt square-planar geometry, but ligand bulkiness (e.g., diaminocyclohexane in oxaliplatin) influences steric interactions and solubility.

Reactivity with Biomolecules

Table 2: Reactivity Profiles

Key Observations :

- Methionine Interaction : Pt(O-Me-Met)Cl₂’s pre-coordinated methionine derivative may reduce its affinity for free methionine in biological systems, unlike cisplatin, which readily binds methionine’s sulfur.

- DNA Targeting : Oxaliplatin’s slower aquation rate compared to cisplatin results in reduced nephrotoxicity but requires intracellular activation. Pt(O-Me-Met)Cl₂ may follow a similar activation pathway but with altered selectivity due to its ligand.

Table 3: Stability Constants and Solubility

Key Observations :

- Stability : Oxaliplatin’s stability in plasma is attributed to its inert oxalate ligand. Pt(O-Me-Met)Cl₂’s stability will depend on the lability of its chloride ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.